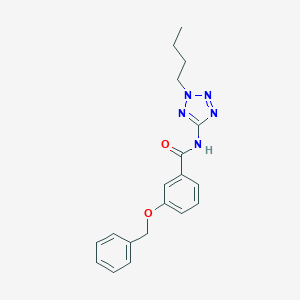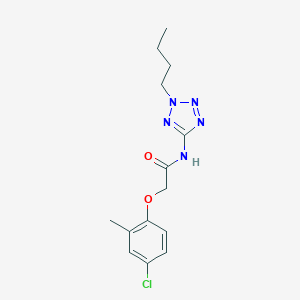
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide, also known as CBE, is a chemical compound that has been widely used in scientific research for its ability to inhibit various enzymes and proteins. CBE has been found to have potential therapeutic applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to form covalent bonds with the active site cysteine residue of cathepsin B, leading to irreversible inhibition of the enzyme. Similarly, N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to bind to the active site of MAO-B, leading to reversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been found to have various biochemical and physiological effects. Inhibition of cathepsin B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to induce apoptosis in cancer cells, thereby making it a potential therapeutic agent for cancer treatment. Inhibition of MAO-B by N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been shown to increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in treating Parkinson's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potency as an inhibitor of enzymes and proteins, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in treating various diseases. The limitations of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide. One direction is to investigate its potential therapeutic applications in treating Alzheimer's disease, as it has been found to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid β-peptide, a key component of Alzheimer's disease. Another direction is to investigate the use of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a tool for studying the role of cathepsin B and MAO-B in various diseases. Additionally, further research is needed to determine the safety and efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide as a potential therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the resulting product is purified by recrystallization. The yield of N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide obtained through this method is around 75%.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has been extensively used in scientific research for its ability to inhibit various enzymes and proteins. It has been found to be a potent inhibitor of cathepsin B, a lysosomal cysteine protease that is involved in the degradation of proteins. N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic applications in treating Parkinson's disease.
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
HTZYSXGCCPCFMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)





